

An In-depth Technical Guide to Picarbutrazox: Molecular Profile, Properties, and Methodologies

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For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picarbutrazox is a novel fungicide belonging to the unprecedented tetrazolyloxime chemical class. It is classified by the Fungicide Resistance Action Committee (FRAC) under group U17, signifying an unknown mode of action.[1][2] Developed by Nippon Soda, it demonstrates high efficacy against oomycete pathogens, including crucial agricultural threats like Pythium and Phytophthora species.[1] The current leading theory on its mechanism suggests it disrupts phospholipid biosynthesis, thereby compromising the integrity of the pathogen's cellular membrane.[3][4][5] Picarbutrazox exhibits both protective and curative activity through translaminar and systemic movement.[6][7] This document provides a comprehensive technical overview of Picarbutrazox, including its chemical and physical properties, toxicological profile, environmental fate, and detailed experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties

Picarbutrazox is a synthetic carbamate and pyridine fungicide.[4] Its unique structure is central to its novel mode of action against oomycetes. The fundamental identification and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of **Picarbutrazox**



Identifier	Value	Source(s)	
IUPAC Name	tert-butyl N-[6-[[(Z)-[(1-methyltetrazol-5-yl)-phenylmethylidene]amino]oxymethyl]pyridin-2-yl]carbamate	[2][8]	
CAS Number	500207-04-5	[1][9]	
Molecular Formula	C20H23N7O3	[2]	
Molecular Weight	409.4 g/mol	[2]	

| Chemical Class | Tetrazolyloxime |[10][1] |

Table 2: Physicochemical Properties of Picarbutrazox

Property	Value	Source(s)
Physical State	Off-white solid	[11]
Melting Point	136.6 °C	
Boiling Point	326.68 °C	
Water Solubility	0.33 mg/L (at 20°C)	[1]
Organic Solvent Solubility	Soluble in acetone	[12]
Vapor Pressure	1.2 x 10 ⁻⁷ torr (at 25°C)	[1]

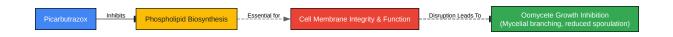
| Log P (Octanol-Water Partition Coefficient) | 4.16 |[13] |

Mode of Action and Fungicidal Spectrum

While the precise molecular target of **Picarbutrazox** is still under investigation (FRAC Group U17), experimental evidence points towards the disruption of phospholipid biosynthesis.[2][4] This action compromises the pathogen's cell membrane function, leading to observable morphological changes such as swelling and hyperbranching of mycelia, and inhibition of



critical life cycle stages like zoospore formation and germination.[2][5] This unique mechanism means there is no known cross-resistance with other major oomycete fungicide classes like phenylamides or Quinone outside Inhibitors (QoIs).[6]



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Caption: Theorized mode of action pathway for **Picarbutrazox**.

Picarbutrazox is highly effective against a range of oomycete pathogens.[5] Its spectrum includes species of significant economic impact in agriculture and turf management.

Table 3: Fungicidal Activity of **Picarbutrazox** against Key Oomycetes

Pathogen Species	Activity Metric	Value (μg/mL)	Source(s)
Various Oomycetes (16 species)	EC₅₀ Range	0.00031 - 0.00727	[7]
Phytophthora capsici	EC50 (Mycelial Development)	0.00134	[7]
Phytophthora capsici	EC₅₀ (Sporangia Production)	0.00111	[7]

| Various Pythium & Phytophthora spp. (189 isolates) | EC50 Range | 0.0013 - 0.0483 |[14] |

Toxicological Profile

The toxicological profile of **Picarbutrazox** has been evaluated by multiple regulatory agencies. In mammalian studies, the primary target organs are the liver and thyroid, with observed effects including hepatocellular hypertrophy.[15][16] Importantly, studies have shown no evidence of neurotoxicity, reproductive toxicity, teratogenicity, or genotoxicity.[15][16] The U.S. EPA has classified **Picarbutrazox** as having "suggestive evidence of carcinogenic potential," while noting a non-genotoxic mechanism is likely involved.[1][16]



Table 4: Summary of Toxicological Endpoints for Picarbutrazox

Endpoint	Value	Agency/Source
Acceptable Daily Intake (ADI)	0.023 mg/kg bw/day	Food Safety Commission of Japan (FSCJ)[15][16]
Acute Reference Dose (ARfD)	Unnecessary to specify	Food Safety Commission of Japan (FSCJ)[15][16]
Carcinogenicity	Suspected of causing cancer (H351)	GHS Classification

| Lowest NOAEL | 2.34 mg/kg bw/day (2-year rat study) | FSCJ[15][16] |

In ecotoxicological studies, **Picarbutrazox** shows varied effects across different non-target organisms.

Table 5: Ecotoxicological Profile of **Picarbutrazox**

Organism Group	Toxicity Classification	Source(s)	
Freshwater Fish & Invertebrates	Highly toxic (acute basis)	U.S. EPA[1]	
Birds & Mammals	Practically non-toxic (acute basis)	U.S. EPA[1]	
Honey Bees (larval & adult)	Practically non-toxic (acute contact & oral)	U.S. EPA[1]	

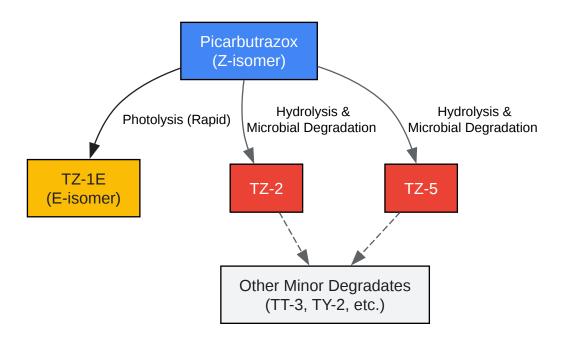
| Aquatic Plants | Risk below level of concern | U.S. EPA[1] |

Environmental Fate

The environmental behavior of **Picarbutrazox** is characterized by moderate persistence and low mobility. The primary routes of degradation are photolysis, hydrolysis, and microbial action. [1] A key transformation is the rapid photolytic conversion of **Picarbutrazox** to its more stable E-isomer, TZ-1E, which exhibits similar toxicity and is often considered a residue of concern



along with the parent compound.[1][17] Due to its high soil adsorption coefficient (Koc), **Picarbutrazox** is slightly mobile and unlikely to leach into groundwater.[1][17]



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Caption: Primary environmental degradation pathways of **Picarbutrazox**.

Table 6: Environmental Fate Properties of **Picarbutrazox**

Parameter	Medium	Value	Source(s)
Aerobic Half-Life	Soil	35 - 73 days	[1]
Aerobic Half-Life	Aquatic	51 - 86 days	[1]
Photolysis Half-Life (Parent + TZ-1E)	Soil	44 days	[1]
Photolysis Half-Life (Parent + TZ-1E)	Water	1.7 - 2.1 days	[1]
Hydrolysis Half-Life	Water (pH 7, 25°C)	21 days	[1]
Dissipation Time (DT50) (Parent + TZ- 1E)	Field Soil	93 - 239 days	[1]



| Soil Adsorption Coefficient (Koc) | Soil | 1530 - 5849 L/kg |[1] |

Experimental Protocols

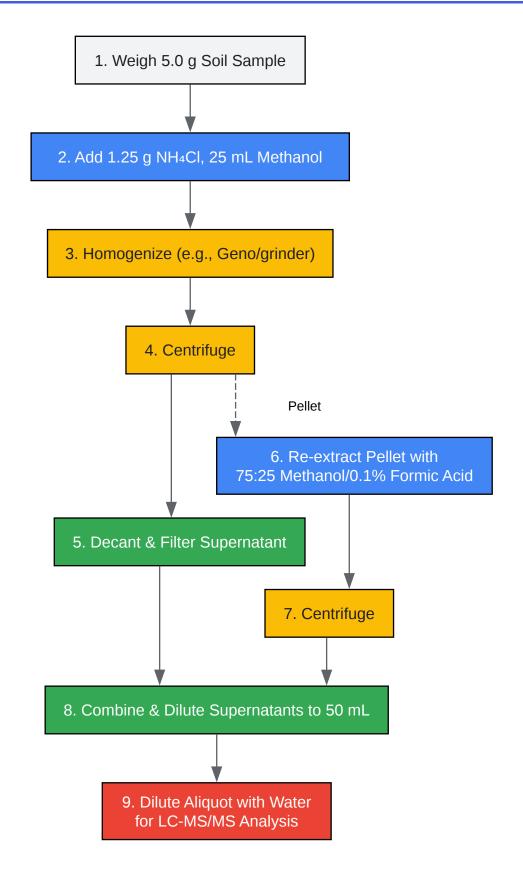
Accurate quantification of **Picarbutrazox** and its key metabolites is essential for regulatory compliance, environmental monitoring, and efficacy studies. The standard analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Residue Analysis in Soil (EPA Validated Method)

This protocol is designed for the quantitative determination of **Picarbutrazox** and its metabolites (e.g., TZ-1E, TZ-2, TZ-5) in soil matrices.[18]

Principle: Residues are extracted from soil using a methanol-based solvent system. The
resulting extract is then analyzed by LC-MS/MS without requiring a separate cleanup step for
many soil types. The validated Limit of Quantitation (LOQ) is 0.01 mg/kg (ppm).[18]





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Caption: Experimental workflow for Picarbutrazox residue analysis in soil.



· Methodology:

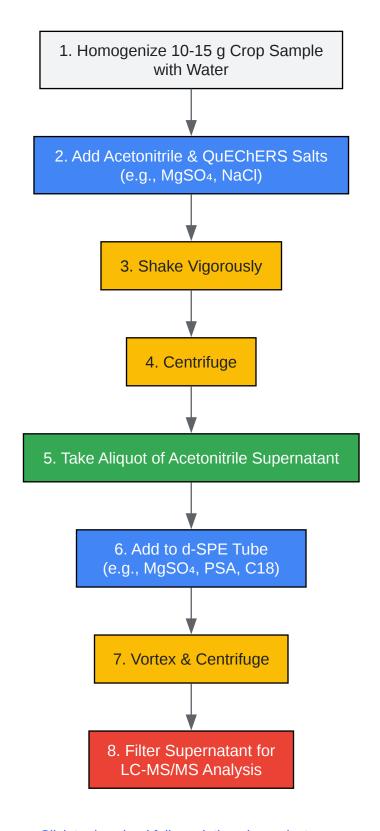
- Sample Preparation: Weigh 5.0 g of soil into a suitable extraction vessel.
- Extraction: Add 1.25 g of ammonium chloride and 25 mL of methanol. Homogenize thoroughly using a high-speed shaker (e.g., Geno/grinder®).[18]
- Separation: Centrifuge the sample to pellet the soil particles. Decant and filter the supernatant (0.2-µm Nylon filter) into a mixing cylinder.[18]
- Re-extraction: Add 15 mL of 75:25 methanol:0.1% formic acid to the soil pellet and repeat the homogenization and centrifugation steps.[18]
- Final Preparation: Combine the second filtered supernatant with the first and adjust the final volume to 50 mL with methanol.
- Analysis: Take an aliquot of the final extract and dilute with ultra-pure water before injection into the LC-MS/MS system for analysis in positive ion mode.[18]

Residue Analysis in Crops (Modified QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a streamlined approach widely used for pesticide residue analysis in high-moisture food matrices. This protocol is based on methods successfully validated for **Picarbutrazox**.[19]

Principle: The sample is first extracted and partitioned using an organic solvent (acetonitrile)
and salts. The supernatant is then cleaned using dispersive solid-phase extraction (d-SPE)
to remove interfering matrix components before LC-MS/MS analysis.





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Caption: General QuEChERS workflow for **Picarbutrazox** analysis in crops.

Methodology:



- Sample Preparation: Homogenize a representative 10-15 g sample of the crop material. If the sample is dry, add an appropriate amount of water.
- Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acidified acetonitrile. Add a pre-packaged QuEChERS salt packet (typically containing MgSO₄ and NaCl). Shake vigorously for 1 minute.[19]
- Partitioning: Centrifuge the tube at >3000 rpm for 5 minutes.
- Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove sugars and organic acids), C18 (to remove nonpolar interferences), and MgSO₄ (to remove residual water).[19]
- Final Separation: Vortex the d-SPE tube for 30 seconds and centrifuge for 2-5 minutes.
- Analysis: Collect the final supernatant, filter if necessary, and inject it into the LC-MS/MS for quantification.

In Vitro Mycelial Growth Inhibition Assay

This bioassay is fundamental for determining the intrinsic activity of **Picarbutrazox** against a target oomycete and for calculating the effective concentration for 50% inhibition (EC_{50}).

- Principle: The target oomycete is grown on a nutrient agar medium amended with serial dilutions of **Picarbutrazox**. The radial growth of the mycelium is measured over time, and the inhibition relative to a non-treated control is calculated to determine the EC₅₀ value.
- Methodology:
 - Stock Solution Preparation: Prepare a high-concentration stock solution of **Picarbutrazox** in a suitable solvent like acetone.
 - Media Amendment: Prepare a nutrient medium appropriate for the test oomycete (e.g., V8 juice agar or corn meal agar). While the agar is still molten, add aliquots of the Picarbutrazox stock solution to create a series of desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1.0 μg/mL). A solvent-only control should also be prepared.



- Plating: Pour the amended agar into petri dishes and allow them to solidify.
- Inoculation: Place a small mycelial plug, taken from the leading edge of an actively growing oomycete culture, in the center of each amended plate.
- Incubation: Incubate the plates in the dark at an optimal temperature for the test organism.
- Data Collection: When the mycelial growth in the control plates has reached a suitable diameter (e.g., two-thirds of the plate), measure two orthogonal diameters of the fungal colony on each plate.
- o Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. Use a probit or log-logistic regression analysis to calculate the EC₅₀ value from the dose-response data.

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